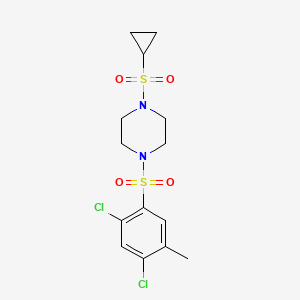![molecular formula C18H16N4O4 B2466665 1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1189991-67-0](/img/structure/B2466665.png)
1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains two methoxyphenyl groups attached to the triazole ring. The methoxyphenyl groups consist of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) with a methoxy group (-OCH3) attached .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, 1,2,3-triazole compounds are often synthesized using the Huisgen 1,3-dipolar cycloaddition, which is a type of click chemistry . This reaction typically involves an azide and an alkyne .Molecular Structure Analysis
The 1,2,3-triazole ring is planar and aromatic . The methoxyphenyl groups are likely to be in a plane perpendicular to the triazole ring due to steric hindrance .Chemical Reactions Analysis
1,2,3-triazole compounds are known for their versatility in chemical reactions. They can act as both hydrogen bond donors and metal chelators .Physical And Chemical Properties Analysis
1,2,3-triazoles are generally highly soluble in water . They can tautomerize in aqueous solution, meaning they can convert from one structural form to another .Scientific Research Applications
- The structure of 1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (referred to as compound 2) presents a challenging “structure-to-magnetism” correlation .
- The 1,2,3-triazole nucleus serves as a common scaffold for various medicinal compounds, including antidepressants, antitubercular agents, antioxidants, and immunomodulatory agents .
- They are used as linkers in sequence-defined oligomers and polymers, enabling precise control over polymer structure .
- For example, a 1,2,3-triazole phenylhydrazone analog demonstrated efficacy against rice sheath blight, rape sclerotinia rot, and fusarium head blight .
Magnetic Materials and Spintronics
Drug Discovery and Medicinal Chemistry
Polymer Chemistry and Materials Science
Antifungal Agents
Supramolecular Chemistry and Exciplex Formation
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-25-13-8-6-11(7-9-13)21-17(23)15-16(18(21)24)22(20-19-15)12-4-3-5-14(10-12)26-2/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALCFQTUNZJSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

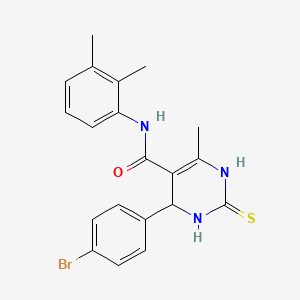

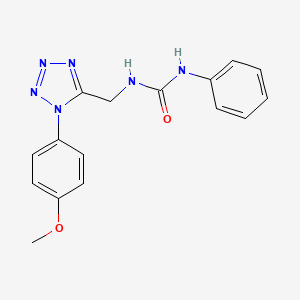
![N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2466587.png)

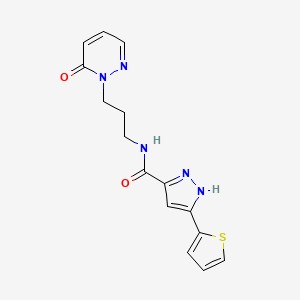
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2466590.png)
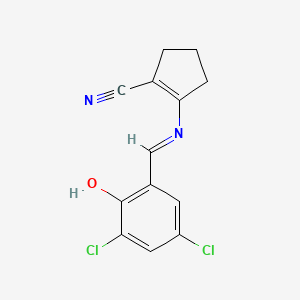
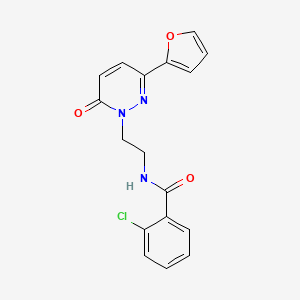
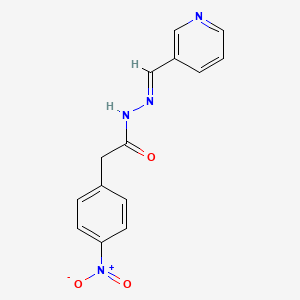
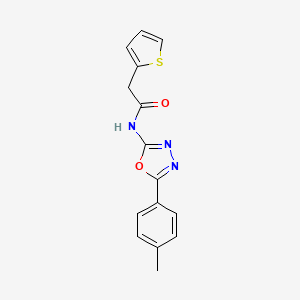

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2466604.png)
